N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide
Description
N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide is a compound that combines the structural features of benzothiadiazole and naphthalene carboxamide
Properties
Molecular Formula |
C17H11N3OS |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11N3OS/c21-17(14-7-3-5-11-4-1-2-6-13(11)14)18-12-8-9-15-16(10-12)20-22-19-15/h1-10H,(H,18,21) |
InChI Key |
OFBBVAIEYZKLKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole with naphthalene-1-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzothiadiazole and naphthalene moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for organic light-emitting diodes (OLEDs) and organic solar cells.
Photonics: Employed in the development of photoluminescent materials for sensors and imaging applications.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazole moiety acts as an electron-withdrawing group, enhancing the compound’s ability to interact with electron-rich sites on target molecules. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog that lacks the naphthalene carboxamide moiety.
Naphthalene-1-carboxamide: A compound that lacks the benzothiadiazole moiety.
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide is unique due to the combination of the benzothiadiazole and naphthalene carboxamide moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
